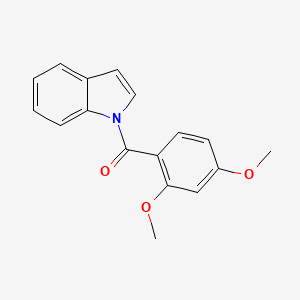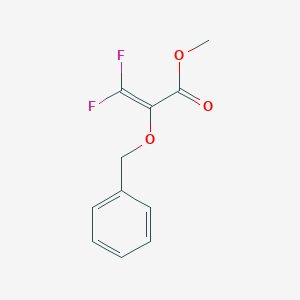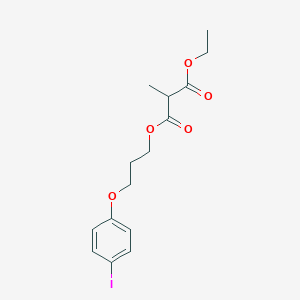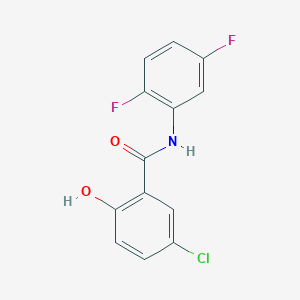![molecular formula C24H34O8 B12574795 Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1) CAS No. 189388-92-9](/img/structure/B12574795.png)
Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is a complex organic compound that combines formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) typically involves the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with formic acid. The reaction is carried out in an ethanol solution, where the mixture is refluxed for several hours and then cooled to room temperature .
Industrial Production Methods
化学反应分析
Types of Reactions
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The phenolic groups can participate in substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
科学研究应用
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用机制
The mechanism by which formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Bisphenol A: Similar in structure but lacks the formic acid component.
Decane-1,10-diylbis(oxy)diphenol: Lacks the formic acid component but shares the core diphenol structure.
Formic acid derivatives: Compounds that include formic acid but differ in the attached functional groups.
Uniqueness
Formic acid–4,4’-[decane-1,10-diylbis(oxy)]diphenol (2/1) is unique due to its combination of formic acid with a diphenol structure linked by a decane-1,10-diylbis(oxy) chain. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds .
属性
CAS 编号 |
189388-92-9 |
|---|---|
分子式 |
C24H34O8 |
分子量 |
450.5 g/mol |
IUPAC 名称 |
formic acid;4-[10-(4-hydroxyphenoxy)decoxy]phenol |
InChI |
InChI=1S/C22H30O4.2CH2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22;2*2-1-3/h9-16,23-24H,1-8,17-18H2;2*1H,(H,2,3) |
InChI 键 |
KXPIDYLGLQRVGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OCCCCCCCCCCOC2=CC=C(C=C2)O.C(=O)O.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-cyclopropyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12574739.png)


![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate](/img/structure/B12574757.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-2-phenylacetamide](/img/structure/B12574768.png)
![benzoic acid;2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B12574776.png)
![9,9,11-Trimethyl-7,8,12-trioxaspiro[5.6]dodecane](/img/structure/B12574779.png)

![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
